molecular formula C6H15K2O11P B8022225 alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

Cat. No.: B8022225
M. Wt: 372.35 g/mol
InChI Key: JXLMWHHJPUWTEV-VOVDTXCTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is a chemical compound with the molecular formula C6H11K2O9P·2H2O. It is a derivative of galactose, a type of sugar, and is commonly used in biochemical research. This compound is particularly significant in the study of galactose metabolism and related enzymatic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is synthesized from galactose through a phosphorylation reaction. The process involves the enzyme galactokinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to galactose, forming galactose-1-phosphate. This intermediate is then reacted with potassium salts to produce the dipotassium salt form.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as galactokinase and galactose-1-phosphate uridylyltransferase, to efficiently convert galactose into the desired compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.

Common Reagents and Conditions

    Phosphorylation: Requires ATP and galactokinase.

    Dephosphorylation: Involves phosphatases that remove the phosphate group.

    Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.

Major Products

    Phosphorylation: Produces alpha-D-Galactose-1-phosphate.

    Dephosphorylation: Results in free galactose and inorganic phosphate.

    Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.

Scientific Research Applications

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate for studying the enzymatic activity of galactokinase and galactose-1-phosphate uridylyltransferase. Additionally, it is used in the investigation of metabolic pathways involving galactose, such as the Leloir pathway, which is crucial for understanding disorders like galactosemia .

In medicine, this compound is used to study the biochemical basis of galactosemia, a genetic disorder that affects the body’s ability to process galactose. Researchers use this compound to develop diagnostic assays and potential therapeutic interventions for this condition .

Mechanism of Action

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucose-1-phosphate dipotassium salt: Similar in structure but involves glucose instead of galactose.

    Uridine diphosphate galactose: Another compound involved in galactose metabolism, acting as a galactose donor in glycosylation reactions.

Uniqueness

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is unique due to its specific role in the Leloir pathway and its involvement in the metabolism of galactose. Unlike alpha-D-Glucose-1-phosphate, which is involved in glucose metabolism, alpha-D-Galactose-1-phosphate is crucial for understanding and studying galactose-related metabolic disorders .

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMWHHJPUWTEV-VOVDTXCTSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15K2O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19046-60-7
Record name α-D-galactose 1-(dipotassium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.